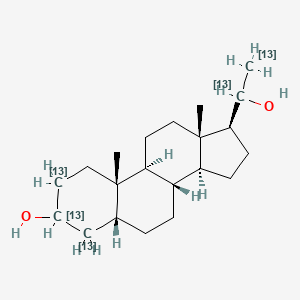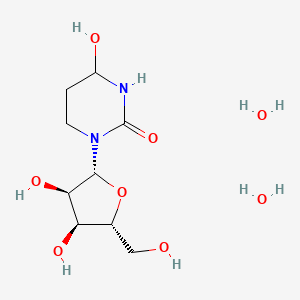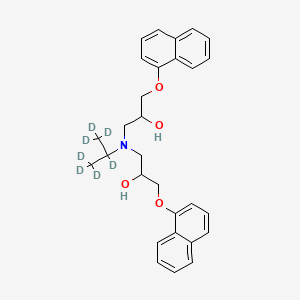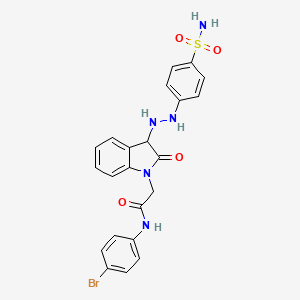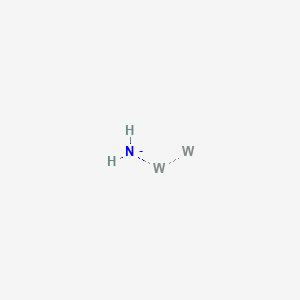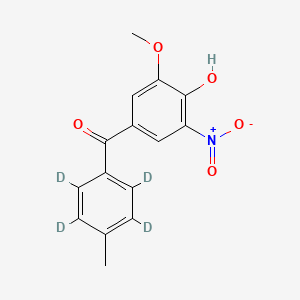
3-O-Methyl Tolcapone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Methyl Tolcapone-d4 is a deuterium-labeled derivative of 3-O-Methyl Tolcapone. This compound is a metabolite of Tolcapone, which is an orally active, reversible, selective, and potent inhibitor of catechol-O-methyltransferase (COMT). Tolcapone is known for its ability to cross the blood-brain barrier and is used in the treatment of Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyl Tolcapone-d4 involves the incorporation of deuterium into the 3-O-Methyl Tolcapone molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
3-O-Methyl Tolcapone-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce corresponding ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
3-O-Methyl Tolcapone-d4 has several scientific research applications:
Chemistry: Used as a tracer in studies involving deuterium-labeled compounds to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and metabolism of Tolcapone in biological systems.
Medicine: Investigated for its potential therapeutic effects in the treatment of neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
The mechanism of action of 3-O-Methyl Tolcapone-d4 is similar to that of Tolcapone. It inhibits the enzyme catechol-O-methyltransferase (COMT), which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to catechol-containing substrates. This inhibition increases the levels of catecholamines, such as dopamine, in the brain, which helps alleviate the symptoms of Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Tolcapone: The parent compound of 3-O-Methyl Tolcapone-d4, used in the treatment of Parkinson’s disease.
Entacapone: Another COMT inhibitor used in combination with levodopa and carbidopa for Parkinson’s disease treatment.
Opicapone: A newer COMT inhibitor with a longer duration of action compared to Tolcapone and Entacapone.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Deuterium substitution can lead to changes in the metabolic stability and pharmacokinetics of the compound, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C15H13NO5 |
|---|---|
Molecular Weight |
291.29 g/mol |
IUPAC Name |
(4-hydroxy-3-methoxy-5-nitrophenyl)-(2,3,5,6-tetradeuterio-4-methylphenyl)methanone |
InChI |
InChI=1S/C15H13NO5/c1-9-3-5-10(6-4-9)14(17)11-7-12(16(19)20)15(18)13(8-11)21-2/h3-8,18H,1-2H3/i3D,4D,5D,6D |
InChI Key |
VCNSNEJUGBEWTA-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)
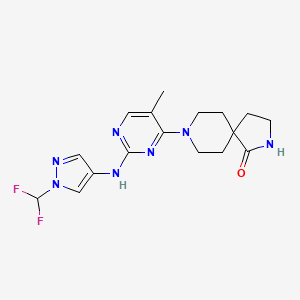
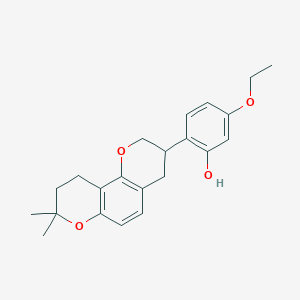
![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)

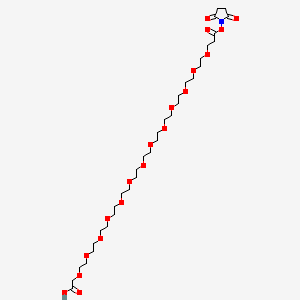
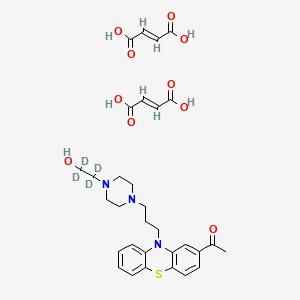
![4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid](/img/structure/B12424479.png)
